molecular formula C23H23N3O3 B2617296 N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034432-20-5

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Katalognummer: B2617296
CAS-Nummer: 2034432-20-5
Molekulargewicht: 389.455
InChI-Schlüssel: HCCGPJKSUZQIIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a quinoline moiety linked to a piperidine ring through an acetamide bridge. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperidine Derivative Synthesis: The piperidine ring can be introduced through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The quinoline derivative is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction of nitro groups can yield corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of quinoline-based drugs.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
  • Quinoline-8-sulfonamide derivatives
  • Quinoxaline derivatives

Uniqueness

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the quinoline moiety linked to a piperidine ring through an acetamide bridge. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a piperidine ring, which is known for its diverse biological activities. The structural composition allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, similar to other quinoline derivatives, which disrupts mitotic processes in cancer cells .
  • Cholinesterase Inhibition : The piperidine component of the molecule is associated with cholinesterase inhibition, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline and piperidine moieties can significantly influence the biological activity of the compound. For instance:

  • Substituents on the Quinoline Ring : Variations in substituents can enhance anticancer potency or alter the selectivity towards cholinesterase enzymes.
  • Piperidine Modifications : Altering the piperidine structure can improve blood-brain barrier permeability, enhancing neuroprotective effects .

Anticancer Activity

A study evaluated several derivatives of quinoline compounds, including this compound, against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (μM)
Compound ACOLO205 (Colorectal adenocarcinoma)0.32
Compound BH460 (Non-small-cell lung cancer)0.89
This compoundHep3B (Liver cancer)TBD

These findings suggest that this compound may possess potent anticancer properties, warranting further investigation into its efficacy and safety profiles .

Neuropharmacological Studies

In another study focusing on neuropharmacological properties, compounds similar to this compound demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in Alzheimer's disease treatment. The structural modifications led to improved selectivity and potency against these enzymes .

Eigenschaften

IUPAC Name

N-[4-(4-quinolin-8-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-18(8-10-19)23(28)26-14-11-20(12-15-26)29-21-6-2-4-17-5-3-13-24-22(17)21/h2-10,13,20H,11-12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCGPJKSUZQIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.